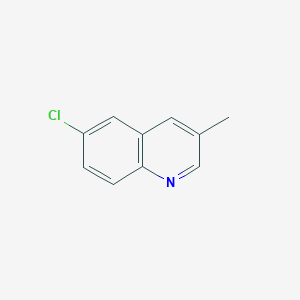













|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl.C(O[CH:14](O)[C:15]([CH3:17])=[CH2:16])(=O)C.CC(=C)C(O)O>O1CCOCC1.O>[Cl:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[N:6]=[CH:16][C:15]([CH3:17])=[CH:14]2
|


|
Name
|
|
|
Quantity
|
9.59 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(N)C=C1
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
112 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
2-methyl-2-propene-1,1-diol acetate
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C(=C)C)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
2-methyl-2-propene-1,1-diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(O)O)=C
|
|
Name
|
2-methyl-2-propene-1,1-diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(O)O)=C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 2 h at 120° C. after which an aliquot
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
Since some starting material was still left
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled down to 100° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After heating for 2 h at 120° C.
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled down again to 100° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
|
Type
|
WAIT
|
|
Details
|
was continued for 30 min. at 120° C
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ambient temperature the reaction mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2-methoxy-2-methylpropane (2×200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic phases were extracted with a 4 M HCl solution (100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with TBME (3×200 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash column chromatography (silica gel, cyclohexane/EtOAc 95:5)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=C(C=NC2=CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 35.6 mmol | |
| AMOUNT: MASS | 6.32 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |